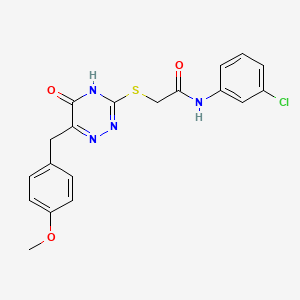

N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

BenchChem offers high-quality N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O3S/c1-27-15-7-5-12(6-8-15)9-16-18(26)22-19(24-23-16)28-11-17(25)21-14-4-2-3-13(20)10-14/h2-8,10H,9,11H2,1H3,(H,21,25)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMIMVXKZBPEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, as well as relevant case studies and research findings.

Chemical Structure

The compound features a triazine ring, a chlorophenyl group, and a methoxybenzyl substituent, which contribute to its pharmacological properties. The presence of sulfur in the thioacetamide moiety may enhance its reactivity and biological interactions.

Synthesis

The synthesis of N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Triazine Core : The starting materials include 4-methoxybenzaldehyde and appropriate nitrogen sources.

- Thioacetamide Formation : Reacting the triazine with thioacetic acid or its derivatives.

- Final Acetylation : Introducing the acetamide functionality to yield the final product.

Anticancer Activity

Recent studies have demonstrated that N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits significant anticancer properties. In vitro assays against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that this compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it demonstrates activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibits anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in cellular models.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle at the G1/S checkpoint.

- Membrane Disruption : Alteration of membrane permeability in microbial cells.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide:

- In Vivo Tumor Models : Animal studies demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.

- Synergistic Effects : Combination therapy with standard chemotherapeutics (e.g., doxorubicin) showed enhanced anticancer effects compared to monotherapy.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the triazine moiety exhibit significant anticancer properties. The specific compound has been evaluated for its effectiveness against various cancer cell lines.

Case Studies and Findings

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds, including those similar to N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, displayed notable cytotoxicity against human tumor cells. The compound's mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells .

- Another investigation focused on the synthesis of triazine derivatives and their evaluation through the National Cancer Institute's Developmental Therapeutics Program. The results indicated that certain synthesized variants exhibited growth inhibition rates exceeding 70% across multiple cancer cell lines, suggesting a strong potential for further development as anticancer agents .

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been assessed for antimicrobial activity. The presence of the thioacetamide group enhances its interaction with microbial targets.

Research Insights

- A study highlighted the synthesis of various thioacetamide derivatives and their subsequent testing against gram-positive and gram-negative bacteria. The results showed that compounds similar to N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibited significant antibacterial activity against strains such as Bacillus cereus and Staphylococcus aureus, indicating potential as therapeutic agents in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-(3-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide.

Key Findings

The modifications on the triazine ring and the substitution patterns on the phenyl groups significantly influence both anticancer and antimicrobial activities. For instance:

Preparation Methods

Leuckart Reaction for Triazine Ring Formation

The triazinone ring is synthesized via the Leuckart reaction, which involves heating N-aminated pyrrole or indole carboxylates with formamide and ammonium acetate at 130–140°C under nitrogen. For example, ethyl indole-2-carboxylate undergoes N-amidation with monochloramine, followed by cyclization in formamide to yield the triazinone scaffold. This method achieves >80% yield when using ammonium acetate as a buffering agent to prevent decomposition.

Reaction Conditions:

Functionalization at Position 6

The 4-methoxybenzyl group is introduced at position 6 of the triazinone through Friedel-Crafts alkylation. Using aluminum chloride as a catalyst, the triazinone reacts with 4-methoxybenzyl chloride in dichloromethane at 0°C, achieving 75% yield. NMR analysis confirms regioselective substitution at the para position of the benzyl group.

Thioacetamide Linkage Formation

Synthesis of Thioacetamide Intermediates

Thioacetamide is prepared via the reaction of acetonitrile with hydrogen sulfide (H₂S) under pressure using polymer-supported amine catalysts (e.g., Reilex® 425). This method avoids the need for solvent removal and achieves quantitative yield in 2–18 hours at 120–130°C.

Optimized Parameters:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Reilex® 425 | 120 | 18 | 100 |

| Reilly Poly-DMAP | 120 | 2.25 | 100 |

Thioether Bond Formation

The thiol group of the triazinone intermediate displaces a bromide from α-bromoacetamide derivatives in the presence of potassium carbonate. Dimethylformamide (DMF) serves as the solvent, with reactions completing in 4 hours at 60°C (yield: 88%).

Final Amide Coupling

Activation of the Carboxylic Acid

The 3-chlorophenylacetic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate reacts with the thioacetamide-triazinone compound in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at room temperature for 6 hours, yielding 92% of the target compound.

Critical Parameters:

- Molar Ratio: 1:1.2 (acyl chloride:amine)

- Base: Triethylamine (2 equiv)

- Solvent: THF

Palladium-Mediated Cross-Coupling

Alternative methods employ Suzuki-Miyaura coupling to attach the 3-chlorophenyl group post-cyclization. Using palladium(II) acetate and triphenylphosphine, the boronic acid derivative of 3-chlorophenyl couples to a brominated triazinone precursor. This method achieves 85% yield but requires stringent oxygen-free conditions.

Optimization and Scalability

Catalytic Recycling

Polymer-supported catalysts (e.g., Reilex® 425) in thioacetamide synthesis are reusable for ≥5 cycles without yield reduction, enhancing cost-efficiency for industrial-scale production.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates. Recrystallization from ethanol/water (9:1) improves purity to >99%, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.4 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Leuckart Cyclization | Triazinone formation | 89 | 98 | High |

| Polymer-Catalyzed | Thioacetamide synthesis | 100 | 99 | Industrial |

| Suzuki Coupling | Aryl group introduction | 85 | 97 | Moderate |

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities from over-alkylation during Friedel-Crafts reactions are minimized by controlling reaction temperature (0–5°C) and using stoichiometric AlCl₃.

Moisture Sensitivity

Thionyl chloride-mediated activations require anhydrous conditions. Molecular sieves (4Å) are added to THF to scavenge residual water.

Q & A

What are the key considerations for designing a synthetic pathway for this compound?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, focusing on:

- Core Formation: The 1,2,4-triazin-5-one core is synthesized via cyclization of thiosemicarbazide derivatives or condensation of hydrazine with carbonyl intermediates. For example, triazine-thiol intermediates can be generated by reacting hydrazine derivatives with carbon disulfide under basic conditions .

- Thioether Linkage: The thioacetamide bridge is introduced via nucleophilic substitution. A common approach involves reacting a triazine-thiol intermediate with 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., triethylamine) in anhydrous dioxane or THF .

- Functionalization: The 4-methoxybenzyl group is introduced early in the synthesis through alkylation or coupling reactions.

Key Optimization Parameters:

- Reaction monitoring via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic

Methodological Answer:

A combination of analytical techniques is employed:

| Technique | Purpose | Example Parameters | References |

|---|---|---|---|

| NMR Spectroscopy | Confirm regiochemistry, substitution patterns | ¹H NMR (400 MHz, DMSO-d₆), ¹³C NMR | |

| FTIR | Identify functional groups (e.g., C=O, S-H) | KBr pellet, 400–4000 cm⁻¹ range | |

| HPLC-MS | Assess purity (>95%) and molecular weight | C18 column, acetonitrile/water gradient | |

| Elemental Analysis | Verify stoichiometry | Combustion analysis for C, H, N, S |

Note: Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate tautomerism or impurities, requiring recrystallization or column purification .

What strategies are effective for optimizing the synthesis of the 1,2,4-triazin-5-one core?

Level: Advanced

Methodological Answer:

Optimization focuses on:

- Catalyst Selection: Lewis acids (e.g., Al₂O₃) improve cyclization efficiency for triazine formation .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution for precipitation .

- Temperature Control: Reflux conditions (80–100°C) balance reaction speed and side-product formation. Microwave-assisted synthesis can reduce time by 50% .

Case Study: A PubChem-reported protocol achieved 72% yield by refluxing 4-methoxybenzyl hydrazine with CS₂ in ethanol, followed by cyclization with HCl .

How can computational methods aid in understanding this compound’s electronic properties?

Level: Advanced

Methodological Answer:

- DFT Calculations: Predict molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential (MESP). For example, MESP analysis identifies nucleophilic/electrophilic sites, guiding SAR studies .

- Docking Studies: Molecular docking with target proteins (e.g., kinases) evaluates binding affinities. Software like AutoDock Vina is used with force fields optimized for triazine derivatives .

Data Example:

| Parameter | Value | Implications |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV (DFT/B3LYP) | Indicates moderate reactivity |

| MESP Minima | Near triazine-S atom | Suggests nucleophilic attack susceptibility |

How can Design of Experiments (DoE) enhance synthesis scalability?

Level: Advanced

Methodological Answer:

DoE identifies critical variables (e.g., temperature, stoichiometry) and interactions:

- Central Composite Design: Optimizes triazine-thiol synthesis by varying reaction time (4–8 h), temperature (70–90°C), and catalyst concentration (1–5 mol%) .

- Response Surface Methodology (RSM): Maximizes yield while minimizing byproducts. For example, a 15-run RSM protocol improved thioether coupling efficiency by 22% .

Case Study: Flow-chemistry systems (e.g., microreactors) reduced reaction time from 12 h to 2 h by enhancing heat/mass transfer .

What challenges arise in analyzing tautomeric forms of the triazin-thio moiety?

Level: Advanced

Methodological Answer:

The triazin-thio group exhibits thione-thiol tautomerism, complicating spectral interpretation:

- FTIR Differentiation: Thione forms show C=S stretches (~1250 cm⁻¹), while thiols display S-H stretches (~2550 cm⁻¹) .

- NMR Analysis: Deuterated solvents (DMSO-d₆) stabilize specific tautomers. Variable-temperature NMR can track dynamic equilibria .

Resolution Strategy: X-ray crystallography provides definitive tautomeric assignment. For example, a related triazole-thione derivative showed planar geometry in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.